molecular formula C27H22N2O3S B2479252 4-benzyl-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921797-72-0

4-benzyl-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No. B2479252
M. Wt: 454.54
InChI Key: HVRUWHUJCRAFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-benzyl-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzyl group, a thiazole ring, a benzofuran ring, and an amide group . Thiazoles are heterocyclic compounds that have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The benzofuran is also an aromatic system, and the ethoxy group attached to it is likely to increase its electron density. The amide group can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the thiazole ring and the benzofuran ring could contribute to its aromaticity . The amide group could participate in hydrogen bonding, potentially affecting its solubility.

Scientific Research Applications

Anticancer Potential

A study by Ravinaik et al. (2021) highlights the synthesis and evaluation of substituted benzamides, including 4-benzyl-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide, for their anticancer activity. These compounds demonstrated moderate to excellent efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancer. This suggests their potential as therapeutic agents in oncology (Ravinaik et al., 2021).

Antimicrobial and Antifungal Properties

The compound's relevance extends to antimicrobial applications. Narayana et al. (2004) synthesized derivatives of benzamides, revealing their potential as antifungal agents. These compounds, including the 4-benzyl-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide, showed promising results against a variety of fungal strains (Narayana et al., 2004).

Applications in Other Fields

The compound also finds application in other areas of research, such as the development of Co(II) complexes, which show potential in fluorescence properties and anticancer activity (Vellaiswamy & Ramaswamy, 2017). Additionally, its derivatives have been studied for their analgesic and anti-inflammatory properties, showcasing the compound's versatility in medical applications (Kumar & Singh, 2020).

properties

IUPAC Name

4-benzyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3S/c1-2-31-23-10-6-9-21-16-24(32-25(21)23)22-17-33-27(28-22)29-26(30)20-13-11-19(12-14-20)15-18-7-4-3-5-8-18/h3-14,16-17H,2,15H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRUWHUJCRAFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide

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